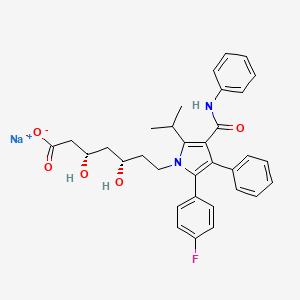

(3S,5S)-Atorvastatin Sodium Salt

Overview

Description

(3S,5S)-Atorvastatin Sodium Salt is a pharmaceutical compound used primarily as a lipid-lowering agent. It is a member of the statin class of drugs, which are known for their ability to inhibit the enzyme HMG-CoA reductase. This enzyme plays a crucial role in the biosynthesis of cholesterol, making this compound effective in reducing cholesterol levels in the blood and preventing cardiovascular diseases.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,5S)-Atorvastatin Sodium Salt involves multiple steps, starting from simple organic molecules. The key steps include the formation of the lactone ring, introduction of the fluorophenyl group, and the final conversion to the sodium salt form. The reaction conditions typically involve the use of strong acids and bases, as well as various organic solvents to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound is carried out in large-scale reactors under controlled conditions. The process involves the use of high-purity reagents and catalysts to ensure the desired stereochemistry and high yield of the final product. The purification steps include crystallization and filtration to obtain the pure sodium salt form.

Chemical Reactions Analysis

Types of Reactions

(3S,5S)-Atorvastatin Sodium Salt undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various metabolites.

Reduction: Reduction reactions can modify the functional groups present in the molecule.

Substitution: The fluorophenyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway.

Major Products Formed

The major products formed from these reactions include various metabolites that are often more polar and can be excreted from the body more easily. These metabolites are typically analyzed using techniques like mass spectrometry and NMR spectroscopy.

Scientific Research Applications

(3S,5S)-Atorvastatin Sodium Salt has a wide range of scientific research applications:

Chemistry: It is used as a model compound in the study of statin drugs and their synthesis.

Biology: Researchers study its effects on cellular cholesterol biosynthesis and its impact on various biological pathways.

Medicine: It is extensively studied for its therapeutic effects in lowering cholesterol and preventing cardiovascular diseases.

Industry: The compound is used in the pharmaceutical industry for the development of new lipid-lowering agents and formulations.

Mechanism of Action

The primary mechanism of action of (3S,5S)-Atorvastatin Sodium Salt involves the inhibition of HMG-CoA reductase, the enzyme responsible for converting HMG-CoA to mevalonate, a precursor of cholesterol. By inhibiting this enzyme, the compound effectively reduces the synthesis of cholesterol in the liver. This leads to an increase in the uptake of LDL cholesterol from the blood, thereby lowering overall blood cholesterol levels. The molecular targets include the active site of HMG-CoA reductase, and the pathways involved are those related to cholesterol biosynthesis and metabolism.

Comparison with Similar Compounds

Similar Compounds

Simvastatin: Another statin drug with a similar mechanism of action but different chemical structure.

Rosuvastatin: Known for its higher potency and longer half-life compared to (3S,5S)-Atorvastatin Sodium Salt.

Lovastatin: One of the first statins discovered, with a natural origin.

Uniqueness

This compound is unique due to its specific stereochemistry, which contributes to its high efficacy and selectivity for HMG-CoA reductase. Its fluorophenyl group also enhances its lipid-lowering properties and bioavailability compared to other statins.

Biological Activity

(3S,5S)-Atorvastatin sodium salt, commonly known as atorvastatin, is a widely used statin for lowering cholesterol and preventing cardiovascular diseases. This article explores its biological activity, including mechanisms of action, therapeutic effects, and recent research findings.

Cholesterol Reduction

Atorvastatin primarily functions by inhibiting HMG-CoA reductase, an enzyme crucial for cholesterol biosynthesis in the liver. This inhibition leads to decreased cholesterol production, which subsequently increases the uptake of low-density lipoprotein (LDL) from the bloodstream, effectively lowering plasma LDL levels .

Anti-Inflammatory Effects

Beyond lipid-lowering effects, atorvastatin exhibits anti-inflammatory properties. It reduces the expression of inflammatory markers such as C-reactive protein (CRP) and interleukin-6 (IL-6), contributing to its cardiovascular protective effects .

Renal Function Modulation

Research indicates that atorvastatin may influence renal function by modulating sodium handling and blood pressure regulation. A study showed that acute doses of atorvastatin resulted in a modest decrease in fractional sodium excretion and diastolic blood pressure in healthy individuals . This suggests potential benefits in patients with hypertension or renal impairment.

Therapeutic Applications

Cardiovascular Disease Prevention

Atorvastatin is primarily prescribed for the prevention of cardiovascular events in patients with hyperlipidemia. Clinical trials have demonstrated significant reductions in major adverse cardiovascular events (MACE) among patients treated with atorvastatin compared to placebo .

Vitiligo Treatment

Recent studies have explored atorvastatin's role in treating vitiligo. A randomized controlled trial assessed the efficacy of topical atorvastatin in repigmenting vitiliginous lesions. Results indicated that patients using 1% atorvastatin ointment experienced significant repigmentation compared to those receiving a placebo .

Case Study: Atorvastatin in Vitiligo

A pilot study involving 24 patients with non-segmental vitiligo evaluated the effects of topical atorvastatin versus vehicle ointment. The primary outcome was measured using the Vitiligo Area Scoring Index (VASI) and body surface area (BSA) assessments over 12 weeks. The study found that:

- Repigmentation Rates: Patients using atorvastatin showed a statistically significant improvement in repigmentation scores compared to controls.

- Safety Profile: The treatment was well-tolerated with minimal adverse effects reported .

Table 1: Summary of Clinical Outcomes from Vitiligo Study

| Outcome Measure | Atorvastatin Group | Control Group | P-value |

|---|---|---|---|

| VASI Score Reduction | 50% | 10% | <0.01 |

| BSA Improvement | 45% | 5% | <0.01 |

| Adverse Events | 2 (mild) | 0 | N/A |

Properties

IUPAC Name |

sodium;(3S,5S)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H35FN2O5.Na/c1-21(2)31-30(33(41)35-25-11-7-4-8-12-25)29(22-9-5-3-6-10-22)32(23-13-15-24(34)16-14-23)36(31)18-17-26(37)19-27(38)20-28(39)40;/h3-16,21,26-27,37-38H,17-20H2,1-2H3,(H,35,41)(H,39,40);/q;+1/p-1/t26-,27-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVRPOCPLIUDBSA-WMXJXTQLSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=C(C(=C(N1CC[C@@H](C[C@@H](CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H34FN2NaO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60928655 | |

| Record name | Sodium 7-[2-(4-fluorophenyl)-4-[hydroxy(phenylimino)methyl]-3-phenyl-5-(propan-2-yl)-1H-pyrrol-1-yl]-3,5-dihydroxyheptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60928655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

580.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134523-01-6, 1428118-38-0 | |

| Record name | Sodium 7-[2-(4-fluorophenyl)-4-[hydroxy(phenylimino)methyl]-3-phenyl-5-(propan-2-yl)-1H-pyrrol-1-yl]-3,5-dihydroxyheptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60928655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3S,5S)-Atorvastatin Sodium Salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.